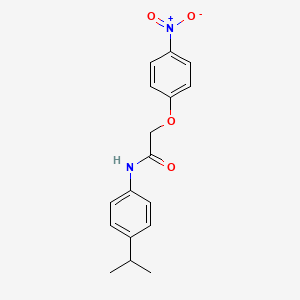![molecular formula C15H15ClO3 B3460834 7-[(2-chloro-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B3460834.png)
7-[(2-chloro-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one
Descripción general
Descripción
7-[(2-chloro-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one, also known as Cloricromene, is a synthetic coumarin derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to possess a wide range of pharmacological properties, including anti-inflammatory, anti-thrombotic, and antioxidant effects.
Mecanismo De Acción
The exact mechanism of action of 7-[(2-chloro-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one is not fully understood. However, it is believed that the compound exerts its pharmacological effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reducing the activation of platelets and leukocytes. Additionally, this compound has been shown to possess antioxidant properties, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduce the activation of platelets and leukocytes. Additionally, this compound has been shown to possess antioxidant properties, which may be beneficial in the treatment of oxidative stress-related disorders. The compound has also been shown to possess anti-thrombotic effects, making it a potential candidate for the treatment of cardiovascular diseases such as thrombosis, myocardial infarction, and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 7-[(2-chloro-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one is its wide range of pharmacological properties, which makes it a potential candidate for the treatment of various diseases. Additionally, the compound is relatively easy to synthesize and purify, which makes it a convenient compound to work with in the laboratory. However, one limitation of this compound is its relatively low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 7-[(2-chloro-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one. One potential area of research is the development of new synthetic analogs of the compound with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to determine its potential therapeutic applications in various diseases. Finally, future research may focus on the development of new drug delivery systems for this compound to improve its bioavailability and efficacy.
Aplicaciones Científicas De Investigación
7-[(2-chloro-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, cancer, and inflammatory disorders. The compound has been shown to possess anti-inflammatory and anti-thrombotic effects, making it a potential candidate for the treatment of cardiovascular diseases such as thrombosis, myocardial infarction, and stroke. Additionally, this compound has been shown to possess antioxidant properties, which may be beneficial in the treatment of cancer and other oxidative stress-related disorders.
Propiedades
IUPAC Name |
7-(2-chloroprop-2-enoxy)-4-propylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO3/c1-3-4-11-7-15(17)19-14-8-12(5-6-13(11)14)18-9-10(2)16/h5-8H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCJLXAMNSPNPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




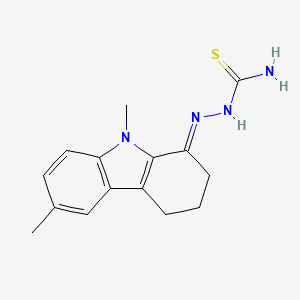
![2-cyano-N-(3-methylphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B3460770.png)
![2-(2-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B3460781.png)
![2-(4-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B3460785.png)
![2-(2-fluorophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B3460791.png)
![N-ethyl-2-{[(4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3460795.png)
![2-[(2-bromobenzoyl)amino]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3460798.png)
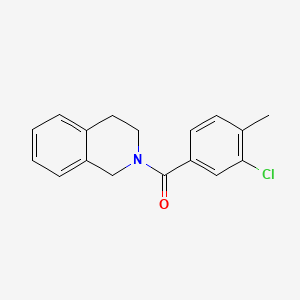
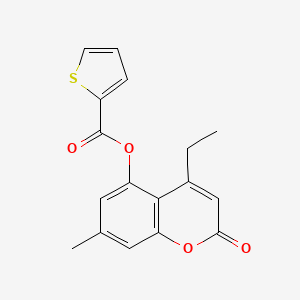
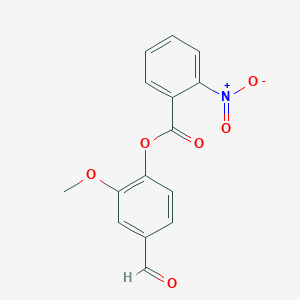
![methyl 2-[(3-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B3460842.png)
